2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Description
International Union of Pure and Applied Chemistry Nomenclature Rules for Nitro-Substituted Benzoate Esters
The systematic naming of this compound follows established International Union of Pure and Applied Chemistry principles for ester nomenclature, which treat esters as alkyl derivatives of carboxylic acids. The nomenclature process begins with the identification of the two principal components: the alcohol-derived alkyl portion and the carboxylic acid-derived portion. In ester nomenclature, the alkyl chain from the alcohol component is named first as a substituent, followed by the name of the parent chain from the carboxylic acid component with the ending changed from "oic acid" to "oate".
For the alcohol-derived portion, "2-methylpropyl" represents a four-carbon branched alkyl group where the methyl substituent is located on the second carbon of the propyl chain. This branched structure is systematically named by identifying the longest carbon chain (three carbons, hence "propyl") and noting the position of the methyl branch at carbon-2. The International Union of Pure and Applied Chemistry system requires that substituents be clearly identified with appropriate locants to avoid ambiguity in structural representation.
The carboxylic acid-derived portion presents greater complexity due to multiple substituents on the benzene ring. The base structure is benzoic acid, which becomes "benzoate" in the ester form. The systematic identification of substituents follows priority rules where the carboxyl group serves as the reference point for numbering. The chlorine atom occupies position 4, while two nitro groups are located at positions 3 and 5 relative to the carboxyl carbon. This substitution pattern creates a highly electron-deficient aromatic system due to the combined electron-withdrawing effects of the chlorine and nitro substituents.
| Component | Systematic Name | Position | Functional Group Type |
|---|---|---|---|
| Alkyl portion | 2-methylpropyl | N/A | Branched alkyl |
| Aromatic carbon 1 | Carboxyl carbon | 1 | Ester carbonyl |
| Aromatic carbon 3 | Nitro substituent | 3 | Electron-withdrawing |
| Aromatic carbon 4 | Chloro substituent | 4 | Electron-withdrawing |
| Aromatic carbon 5 | Nitro substituent | 5 | Electron-withdrawing |
The complete systematic name assembles these components according to International Union of Pure and Applied Chemistry conventions: the alkyl portion is stated first, followed by the substituted benzoate name with substituents listed in alphabetical order with appropriate numerical locants. This naming system ensures unambiguous identification of the compound's structure and enables clear communication among researchers working with related chemical species.
Structural Isomerism and Tautomeric Considerations
The structural analysis of this compound reveals several important considerations regarding potential isomeric forms and tautomeric equilibria. The compound contains multiple sites that could theoretically undergo tautomeric transformations, particularly involving the nitro groups which can exist in equilibrium with their corresponding aci-nitro forms. Research has demonstrated that nitro compounds can undergo nitro-aci tautomerism, where the nitro group transforms into a nitronic acid structure through a 1,3-hydrogen shift.
Studies of related nitrobenzoate compounds have shown that the aci-nitro tautomer becomes more accessible under specific conditions, although it typically remains thermodynamically less stable than the nitro form. For compounds containing multiple nitro groups, such as this compound, the possibility of partial or complete tautomerization at one or both nitro positions must be considered. Quantum chemical calculations on similar nitroethenediamine derivatives indicate that the aci-nitro form can be approximately 13 kilocalories per mole less stable under gas phase conditions but becomes more accessible under acidic conditions.
The presence of the electron-withdrawing chlorine substituent at position 4 significantly influences the electronic properties of the benzene ring and may affect the relative stabilities of potential tautomeric forms. The combined electron-withdrawing effects of the chlorine and nitro substituents create a highly electrophilic aromatic system that could influence the energetics of tautomeric equilibria. Computational studies suggest that such electron-withdrawing substituents can stabilize certain tautomeric forms through resonance interactions and inductive effects.
| Tautomeric Form | Relative Stability | Conditions Favoring Formation | Electronic Effects |
|---|---|---|---|
| Nitro form | Most stable | Neutral conditions | Standard resonance stabilization |
| Mono-aci-nitro | Moderately stable | Acidic conditions | Hydrogen bonding stabilization |
| Di-aci-nitro | Least stable | Strongly acidic conditions | Multiple hydrogen bonding |
The ester functionality itself represents another potential site for structural variation, though ester tautomerism is generally not significant under normal conditions. However, the electron-deficient nature of the aromatic ring, enhanced by the multiple electron-withdrawing substituents, could influence the reactivity of the ester carbonyl group toward nucleophilic attack or hydrolysis reactions.
Spectroscopic Fingerprint Validation (Nuclear Magnetic Resonance, Infrared, Raman)
Spectroscopic identification of this compound requires comprehensive analysis across multiple techniques to confirm structural assignment and purity. Nuclear magnetic resonance spectroscopy provides definitive structural information through characteristic chemical shifts and coupling patterns that reflect the compound's unique molecular framework. The proton nuclear magnetic resonance spectrum should exhibit distinct signals corresponding to the aromatic protons, the ester methyl group, and the branched alkyl chain protons.
Infrared spectroscopy offers particularly valuable information for compounds containing nitro and ester functionalities. Related dinitrobenzoate compounds exhibit characteristic absorption bands that serve as fingerprints for structural identification. The nitro groups typically produce strong asymmetric and symmetric stretching vibrations in the regions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The ester carbonyl group generates a characteristic strong absorption in the region around 1700-1750 cm⁻¹, with the exact position influenced by the electron-withdrawing effects of the aromatic substituents.
For the specific case of this compound, the infrared spectrum should display multiple diagnostic features. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretches occur in the 2800-3000 cm⁻¹ range. The carbon-chlorine stretching vibration typically appears as a medium intensity band in the 600-800 cm⁻¹ region, providing additional confirmation of the chloro substituent presence.
| Spectroscopic Technique | Key Diagnostic Regions | Expected Observations | Structural Information |
|---|---|---|---|
| Proton Nuclear Magnetic Resonance | 7-9 parts per million | Aromatic proton signals | Ring substitution pattern |
| Proton Nuclear Magnetic Resonance | 0.8-4.5 parts per million | Alkyl chain signals | Branching and connectivity |
| Infrared | 1700-1750 cm⁻¹ | Ester carbonyl stretch | Ester functionality |
| Infrared | 1550-1500, 1350-1300 cm⁻¹ | Nitro group vibrations | Nitro substituent confirmation |
| Infrared | 600-800 cm⁻¹ | Carbon-chlorine stretch | Chloro substituent presence |
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and aromatic ring modes that may be weak or absent in the infrared spectrum. The aromatic ring breathing modes and carbon-carbon stretching vibrations typically appear in the 1000-1600 cm⁻¹ region in Raman spectra, offering additional structural confirmation. The combination of multiple spectroscopic techniques ensures reliable structural identification and enables detection of potential impurities or tautomeric forms that might be present in sample preparations.
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of the molecule, with chemical shifts reflecting the electronic environment of each carbon atom. The carbonyl carbon of the ester group typically appears around 160-170 parts per million, while the aromatic carbons bearing nitro and chloro substituents exhibit characteristic downfield shifts due to the electron-withdrawing effects of these substituents. The systematic analysis of all spectroscopic data ensures accurate structural assignment and confirmation of compound identity.
Properties
IUPAC Name |
2-methylpropyl 4-chloro-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O6/c1-6(2)5-20-11(15)7-3-8(13(16)17)10(12)9(4-7)14(18)19/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWMKXCBVGGVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392864 | |
| Record name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58263-53-9 | |
| Record name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58263-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, 2-methylpropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The primary and most documented method for preparing 2-methylpropyl 4-chloro-3,5-dinitrobenzoate involves esterification of 4-chloro-3,5-dinitrobenzoic acid with 2-methylpropanol (isobutyl alcohol). The process typically requires an acid catalyst or a dehydrating agent to facilitate the ester bond formation.
Key preparation steps include:
-
- 4-chloro-3,5-dinitrobenzoic acid
- 2-methylpropanol (isobutyl alcohol)
-
- Concentrated sulfuric acid (H2SO4)
- p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
- Reflux heating to promote esterification
- Anhydrous conditions to prevent hydrolysis of intermediates
- Reaction time typically ranges from several hours to ensure completion
-
- Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with N,N-dimethylaminopyridine (DMAP) in organic solvents (e.g., dichloromethane or chloroform) can be used to activate the acid for ester formation at room temperature.
-
- Column chromatography using petroleum ether/acetone mixtures
- Recrystallization to enhance purity
- Distillation may be employed in industrial settings for further purification
Industrial Production Techniques
In industrial-scale synthesis, continuous flow reactors and automated systems are often employed to optimize reaction parameters such as temperature, pressure, and reactant concentrations. This approach enhances efficiency, yield, and reproducibility.
Continuous Flow Esterification:
- Precise control of reactant feed rates and temperature
- Use of immobilized acid catalysts for ease of separation
- Inline purification techniques such as distillation and crystallization
-
- Improved safety due to controlled reaction environment
- Higher throughput and scalability
- Reduced waste generation and better resource utilization
Reaction Mechanism Overview
The esterification proceeds via nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the acid, facilitated by protonation of the carbonyl oxygen by the acid catalyst. This leads to the formation of a tetrahedral intermediate, which subsequently loses water to form the ester bond.
Data Table: Typical Laboratory Esterification Conditions
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Acid Catalyst | Concentrated sulfuric acid or p-TsOH | Catalyst amount: 0.1–0.2 equivalents |
| Alcohol | 2-Methylpropanol (isobutyl alcohol) | Often used in slight excess |
| Solvent | None or inert solvent (e.g., toluene) | Sometimes used to azeotropically remove water |
| Temperature | Reflux (~100–120 °C) | Depends on solvent boiling point |
| Reaction Time | 4–8 hours | Monitored by TLC or HPLC |
| Workup | Neutralization with sodium bicarbonate | Extraction with organic solvents |
| Purification | Column chromatography or recrystallization | Petroleum ether/acetone mixtures |
| Yield | 70–90% | Depends on reaction control |
Analytical and Purity Assessment Methods
- Thin Layer Chromatography (TLC): To monitor reaction progress.
- High-Performance Liquid Chromatography (HPLC): For purity analysis using C18 columns and UV detection at 254 nm.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H-NMR and ^13C-NMR confirm ester formation and substitution patterns.
- Characteristic ester carbonyl carbon appears at ~165–170 ppm in ^13C-NMR.
- Elemental Analysis: To verify carbon, hydrogen, nitrogen, and chlorine content.
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peak and molecular weight.
Challenges in Preparation
- Steric Hindrance: The bulky 2-methylpropyl group can slow esterification rates.
- Nitro Group Sensitivity: Nitro groups can be sensitive to reduction or hydrolysis under harsh conditions.
- Side Reactions: Potential hydrolysis of ester under prolonged acidic or basic conditions.
- Purification Complexity: Nitroaromatic esters may co-elute with impurities; careful chromatographic separation is necessary.
Research Findings and Optimization Strategies
- Using carbodiimide coupling agents (e.g., EDC·HCl) with DMAP allows milder reaction conditions and higher selectivity.
- Maintaining anhydrous conditions prevents hydrolysis of activated intermediates.
- Stoichiometric control of reagents and reaction temperature can optimize yields.
- Continuous flow esterification shows promise for scalable and reproducible production with enhanced safety.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Acid-Catalyzed | 4-chloro-3,5-dinitrobenzoic acid, 2-methylpropanol, H2SO4 or p-TsOH | Reflux heating, several hours | Simple, well-established | Harsh acidic conditions, side reactions |
| Carbodiimide-Mediated | EDC·HCl, DMAP, dichloromethane | Room temperature, 6–8 hours | Mild conditions, high selectivity | Requires expensive reagents |
| Industrial Continuous Flow | Similar to acid-catalyzed or coupling reagents | Controlled temperature, pressure | Scalable, efficient | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3,5-dinitrobenzoic acid and 2-methylpropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 4-chloro-3,5-diaminobenzoate.
Hydrolysis: Formation of 4-chloro-3,5-dinitrobenzoic acid and 2-methylpropanol.
Scientific Research Applications
Chemistry: 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is used in the synthesis of coordination polymers and complexes.
Biology and Medicine: Related compounds have been investigated for their roles in organic synthesis and the development of antimicrobial agents. The synthesis of formazans from related dinitrophenyl derivatives as antimicrobial agents indicates the potential for this compound in medicinal chemistry.
Industry: The compound’s ability to form diverse molecular assemblies through hydrogen bonding and other non-covalent interactions makes it valuable in crystal engineering and the design of functional materials.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate involves its interaction with molecular targets through various pathways. The nitro groups in the compound can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity.
Comparison with Similar Compounds
Key Observations :
- The positions of nitro (3,5-) and chloro (4-) groups are conserved across analogs, ensuring consistent electronic effects on the aromatic ring.
Crystallographic and Stability Data
Isopropyl 4-Chloro-3,5-Dinitrobenzoate (–12):
- Crystal System : Triclinic, space group P1 with unit cell parameters a = 4.703 Å, b = 10.783 Å, c = 12.734 Å .
- Dihedral Angles : Nitro groups form angles of 49.4° and 87.6° with the benzene ring, while the isopropyl ester group is nearly coplanar (9.1°). These angles influence molecular packing and stability .
- Stability : Weak C–H⋯O hydrogen bonds and Cl⋯O interactions (2.972 Å) stabilize the crystal lattice, suggesting moderate thermal stability .
This compound :
- Inferred Stability : The isobutyl group may enhance steric protection of the ester bond, slowing hydrolysis compared to methyl or isopropyl esters. This could improve shelf-life in agricultural formulations.
Isopropyl 4-Chloro-3,5-Dinitrobenzoate:
This compound :
- Predicted Activity : The isobutyl ester’s increased lipophilicity may enhance soil adhesion and slow release, prolonging herbicidal/fungicidal effects compared to shorter-chain esters.
Biological Activity
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, also known as 4-chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate, is an organic compound notable for its diverse biological activities, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a benzoate structure with a chlorine atom and two nitro groups attached to the aromatic ring. The presence of these functional groups significantly influences its chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity , particularly against fungal strains such as Candida albicans. The nitro groups in the compound are believed to contribute to this activity by participating in redox reactions that generate reactive intermediates capable of disrupting cellular processes.
Case Studies on Antifungal Activity
A study evaluated a series of dinitrobenzoate derivatives for their antifungal efficacy. Among these, several compounds demonstrated significant activity against Candida species. For instance:
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| Ethyl 3,5-dinitrobenzoate | 125 µg/mL (0.52 mM) | Candida albicans |
| Propyl 3,5-dinitrobenzoate | 100 µg/mL (4.16 mM) | Candida krusei |
| Propyl 3,5-dinitrobenzoate | 500 µg/mL (2.08 mM) | Candida tropicalis |
These findings suggest that the structural characteristics of dinitrobenzoate derivatives influence their antifungal potency .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Redox Reactions : The nitro groups can participate in redox chemistry, generating reactive oxygen species (ROS) that can damage cellular components.
- Cell Membrane Disruption : The compound may interfere with fungal cell membranes, affecting integrity and function.
- Inhibition of Ergosterol Synthesis : Some studies have indicated that related compounds disrupt ergosterol biosynthesis, crucial for fungal cell membrane stability .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-chloro-3,5-dinitrobenzoate | Methyl group instead of branched alkyl group | |
| Ethyl 4-chloro-3,5-dinitrobenzoate | Ethyl group; different sterics | |
| Isobutyl 4-chloro-3,5-dinitrobenzoate | Isobutyl group; potential for different activities |
The branched alkyl chain in 2-methylpropyl enhances solubility and alters interaction dynamics with biological targets compared to linear analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate?
- Methodology : A common approach involves coupling 4-chloro-3,5-dinitrobenzoic acid with 2-methylpropanol (isobutyl alcohol) using carbodiimide-based activation. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N,N-dimethylaminopyridine (DMAP) in dichloromethane or chloroform, followed by purification via column chromatography (petroleum ether/acetone mixtures). Yield optimization may require stoichiometric adjustments and temperature control (e.g., room temperature for 6–8 hours) .
- Key Considerations : Monitor reaction progress via TLC, and ensure anhydrous conditions to prevent hydrolysis of the activated intermediate.
Q. How can the purity of this compound be validated?
- Methodology :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment.
- Spectroscopy : Confirm structural integrity via - and -NMR, focusing on characteristic shifts (e.g., ester carbonyl at ~165–170 ppm, aromatic protons downfield due to nitro groups).
- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .
Q. What are the challenges in characterizing nitroaromatic esters like this compound?
- Methodology :
- NMR Limitations : Nitro groups cause deshielding and splitting of adjacent proton signals, complicating peak assignment. Use -NMR or 2D techniques (e.g., HSQC) for resolution.
- Mass Spectrometry : High-resolution MS (ESI-TOF) can confirm molecular ion peaks despite potential fragmentation from nitro groups .
Advanced Research Questions
Q. How do steric and electronic effects influence the crystal packing of this compound?
- Methodology :
- X-ray Crystallography : Analyze torsion angles (e.g., nitro groups twisted out of the benzene plane by ~30–60°) and hydrogen-bonding networks. For example, in related esters, N–H⋯O and C–H⋯O interactions form supramolecular chains .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict conformational stability and intermolecular interaction energies .
Q. What analytical methods resolve contradictions in spectral data for nitroaromatic compounds?
- Methodology :
- Multi-Technique Cross-Validation : Combine X-ray diffraction (absolute structure confirmation), solid-state NMR (crystal vs. solution phase differences), and IR spectroscopy (nitro group stretching modes at ~1520 and 1350 cm).
- Dynamic NMR : Probe rotational barriers of ester groups in solution to explain split signals .
Q. How can the reactivity of the nitro and chloro substituents be leveraged for further functionalization?
- Methodology :
- Nitro Reduction : Catalytic hydrogenation (Pd/C, H) or SnCl/HCl to yield amino derivatives for coupling reactions.
- Chloride Displacement : Use Suzuki-Miyaura cross-coupling with arylboronic acids under palladium catalysis. Monitor regioselectivity via LC-MS .
Q. What are the environmental stability and degradation pathways of this compound under varying conditions?
- Methodology :
- Accelerated Stability Testing : Expose to UV light, humidity, and elevated temperatures (40–60°C). Analyze degradation products via GC-MS.
- Hydrolysis Studies : Test in acidic/basic media (e.g., 0.1 M HCl/NaOH) to assess ester cleavage and nitro group stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
